molecular formula C20H21F2N9 B11934666 Cdk12-IN-6

Cdk12-IN-6

Cat. No.: B11934666
M. Wt: 425.4 g/mol
InChI Key: BQWUTZRKMIAITL-UHFFFAOYSA-N
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Description

Cdk12-IN-6 is a pyrazolotriazine compound known for its potent inhibitory activity against cyclin-dependent kinase 12 (CDK12). CDK12 is a member of the cyclin-dependent kinase family, which plays a crucial role in regulating transcription and maintaining genomic stability. The inhibition of CDK12 has significant implications in cancer therapy, particularly in targeting tumors with defects in DNA damage response pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cdk12-IN-6 involves multiple steps, starting with the preparation of the pyrazolotriazine core. The reaction conditions typically include the use of high temperatures and specific catalysts to facilitate the formation of the desired compound. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the specific laboratory or industrial setup .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms may be employed to achieve efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

Cdk12-IN-6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and the presence of catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of functionalized compounds .

Scientific Research Applications

Cdk12-IN-6 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of CDK12 in various chemical reactions and pathways.

    Biology: Employed in research to understand the biological functions of CDK12, particularly in gene transcription and DNA damage response.

    Medicine: Investigated as a potential therapeutic agent for cancer treatment, especially in tumors with defective DNA repair mechanisms.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting CDK12

Mechanism of Action

Cdk12-IN-6 exerts its effects by binding to the hydrophobic pocket of CDK12, preventing its phosphorylation activity. This inhibition blocks the subsequent signaling pathways involved in transcription and DNA damage repair. The molecular targets of this compound include the C-terminal domain of RNA polymerase II and various transcription factors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cdk12-IN-6 is unique due to its high specificity and potency against CDK12. Unlike other inhibitors, it has a lower IC50 value, indicating stronger inhibitory activity at lower concentrations. This makes it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C20H21F2N9

Molecular Weight

425.4 g/mol

IUPAC Name

8-cyclopropyl-N-[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]-2-piperazin-1-ylpyrazolo[1,5-a][1,3,5]triazin-4-amine

InChI

InChI=1S/C20H21F2N9/c21-13-3-4-14-17(16(13)22)27-15(26-14)10-24-19-29-20(30-7-5-23-6-8-30)28-18-12(11-1-2-11)9-25-31(18)19/h3-4,9,11,23H,1-2,5-8,10H2,(H,26,27)(H,24,28,29)

InChI Key

BQWUTZRKMIAITL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C3N=C(N=C(N3N=C2)NCC4=NC5=C(N4)C=CC(=C5F)F)N6CCNCC6

Origin of Product

United States

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